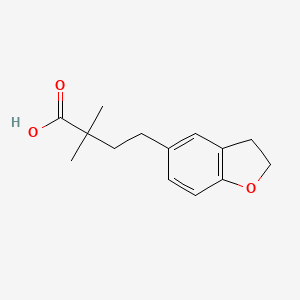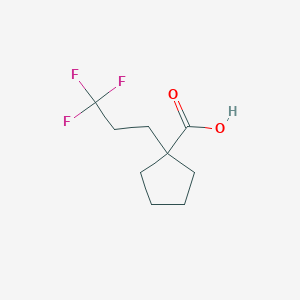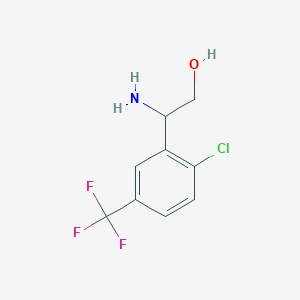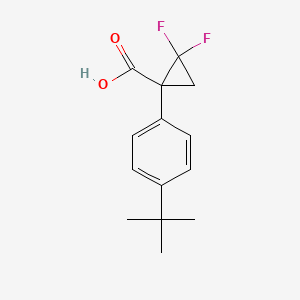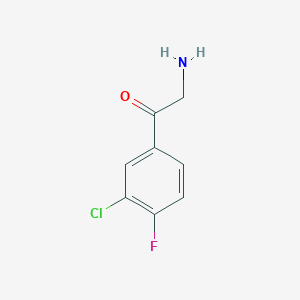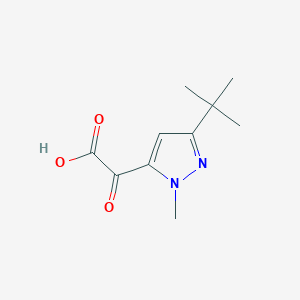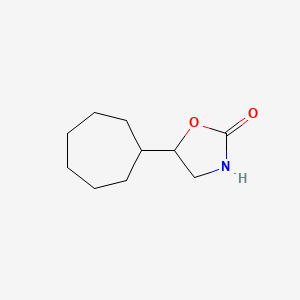
5-Cycloheptyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cycloheptyl-1,3-oxazolidin-2-one is a heterocyclic compound that features a five-membered oxazolidinone ring with a cycloheptyl substituent at the 5-position. This compound is part of the oxazolidinone class, which is known for its significant biological activity, particularly in the development of antibiotics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cycloheptyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature .
Industrial Production Methods
Industrial production methods for oxazolidinones, including this compound, often involve the use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates . This method is favored due to its efficiency and high yield of the desired product.
化学反応の分析
Types of Reactions
5-Cycloheptyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds, sodium hydride (NaH), and trimethylsilyl azide . Reaction conditions often involve room temperature or slightly elevated temperatures, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can exhibit enhanced biological activity and improved pharmacological properties .
科学的研究の応用
5-Cycloheptyl-1,3-oxazolidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 5-Cycloheptyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex and subsequent protein elongation . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.
類似化合物との比較
Similar Compounds
Similar compounds to 5-Cycloheptyl-1,3-oxazolidin-2-one include:
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness
This compound is unique due to its cycloheptyl substituent, which can influence its pharmacokinetic properties and biological activity. This structural feature may provide advantages in terms of stability, solubility, and interaction with biological targets compared to other oxazolidinones .
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
5-cycloheptyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H17NO2/c12-10-11-7-9(13-10)8-5-3-1-2-4-6-8/h8-9H,1-7H2,(H,11,12) |
InChIキー |
NRUQCACGXXZEDK-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C2CNC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)
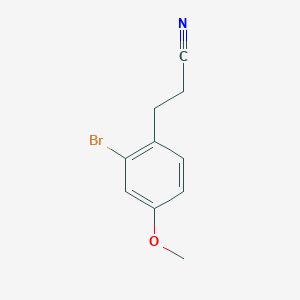
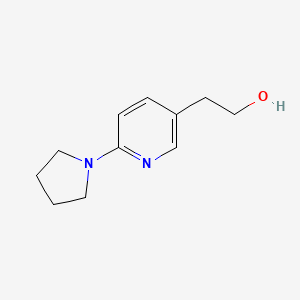
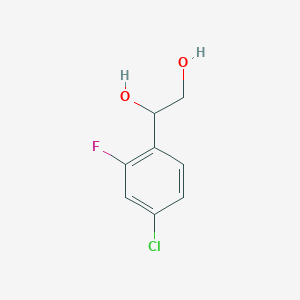
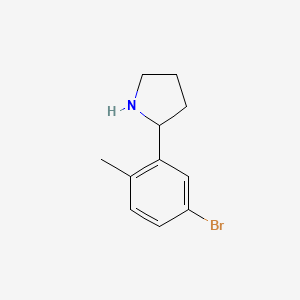
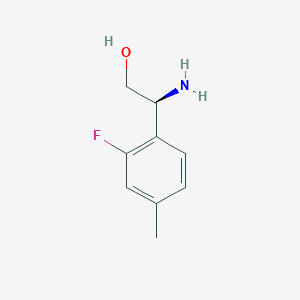
![3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol](/img/structure/B13594182.png)
![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)
